BenchChemオンラインストアへようこそ!

Narlaprevir-d4

HCV NS3 protease inhibition Replicon potency Antiviral drug quantification

Narlaprevir-d4 is a deuterated analog of the second-generation hepatitis C virus (HCV) NS3/4A serine protease inhibitor narlaprevir (SCH 900518), in which four hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₃₆H₅₇D₄N₅O₇S and a molecular weight of 711.99 Da. The parent compound narlaprevir exhibits an overall inhibition constant (Ki*) of 7 nM against HCV NS3 protease and a replicon 90% effective concentration (EC₉₀) of 40 nM.

Molecular Formula C₃₆H₅₇D₄N₅O₇S
Molecular Weight 711.99
Cat. No. B1160703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNarlaprevir-d4
Synonyms(1R,2S,5S)-N-[(1S)-1-[(Cyclopropylamino)oxoacetyl]pentyl]-3-[(2S)-2-[[[[1-[[(1,1-dimethylethyl)sulfonyl]methyl]cyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-Azabicyclo[3.1.0]hexane-2-carboxamide-d4; 
Molecular FormulaC₃₆H₅₇D₄N₅O₇S
Molecular Weight711.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Narlaprevir-d4: Stable Isotope-Labeled Internal Standard for HCV NS3/4A Protease Inhibitor Bioanalysis


Narlaprevir-d4 is a deuterated analog of the second-generation hepatitis C virus (HCV) NS3/4A serine protease inhibitor narlaprevir (SCH 900518), in which four hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₃₆H₅₇D₄N₅O₇S and a molecular weight of 711.99 Da . The parent compound narlaprevir exhibits an overall inhibition constant (Ki*) of 7 nM against HCV NS3 protease and a replicon 90% effective concentration (EC₉₀) of 40 nM [1]. Narlaprevir-d4 is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of narlaprevir in biological matrices, enabling correction for matrix effects, ionization variability, and extraction recovery without the confounding influence of deuterium isotope effects that can arise with higher-deuteration analogs .

Why Non-Deuterated or Differently Deuterated Narlaprevir Analogs Cannot Substitute for Narlaprevir-d4 in Validated Bioanalytical Methods


In LC-MS/MS bioanalysis, the internal standard must closely match the analyte's chromatographic retention time and ionization efficiency but be distinguishable by mass. Non-deuterated narlaprevir co-elutes identically and cannot be mass-resolved, causing ion suppression and detector saturation artifacts . Conversely, higher-deuteration analogs such as narlaprevir-d9, bearing nine deuterium atoms, exhibit a mass shift of +9 Da that, while resolving the analyte channel, introduces a significant chromatographic retention-time shift (reverse-phase δ > 0.1 min) due to the hydrophobic isotope effect, undermining co-elution and matrix-effect correction . In vitro and in vivo studies with deuterated HCV protease inhibitors have demonstrated that deuteration alters pharmacokinetic stability, with deuterated telaprevir showing enhanced plasma exposure relative to the protium form, confirming that deuterium placement and count are not functionally neutral [1]. Narlaprevir-d4, with a +4 Da mass shift, occupies a validated middle ground: sufficient mass separation to avoid cross-talk while minimizing retention-time perturbation relative to the native analyte.

Quantitative Differentiation of Narlaprevir-d4 versus Alternative HCV NS3/4A Inhibitor Internal Standards


Narlaprevir Parent Compound Displays ~10-Fold Superior Replicon Potency (EC₉₀) Relative to Boceprevir, Maximizing Assay Dynamic Range

When selecting a SIL-IS, the parent compound's intrinsic potency determines the assay's lower limit of quantification (LLOQ) because the internal standard must be detectable at concentrations spanning the entire calibration range. Narlaprevir exhibits an EC₉₀ of 40 nM in the genotype 1b HCV replicon system, which is approximately 8.75-fold more potent than boceprevir's EC₉₀ of 350 nM in the same assay format [1][2]. This higher intrinsic potency translates to a validated plasma LLOQ of 10.0 ng/mL for narlaprevir, with interassay accuracy of 103.94% and precision (CV) of 7.51% at the LLOQ [3], enabling reliable quantification across a broader dynamic range than methods employing boceprevir-based internal standards.

HCV NS3 protease inhibition Replicon potency Antiviral drug quantification

Narlaprevir Retains Greater Activity Against Common Boceprevir- and Telaprevir-Resistant Mutants, Ensuring Robust Internal Standard Performance Across Resistant Genotypes

In cross-resistance studies, narlaprevir retained higher residual activity against NS3 protease mutants that confer resistance to first-generation inhibitors boceprevir and telaprevir. Against the V36M mutant, narlaprevir EC₉₀ increased only 8-fold (to ~320 nM), whereas boceprevir and telaprevir experienced EC₉₀ increases exceeding 40-fold . Against T54A, narlaprevir showed an 11-fold EC₉₀ shift, compared with >50-fold shifts reported for boceprevir [1]. Against the clinically relevant double mutant V36M+R155K, narlaprevir EC₉₀ increased 130-fold, still maintaining sub-micromolar potency, while the first-generation inhibitors often exceeded 1000-fold shifts and lost all measurable antiviral activity . This retained potency directly benefits the internal standard: the deuterated analog remains quantifiable at concentrations where boceprevir- or telaprevir-based internal standards would drop below the detection threshold in samples harboring resistant viral populations.

HCV drug resistance Cross-resistance profiling NS3 protease mutations

Narlaprevir-d4 +4 Da Mass Shift Provides Optimal Chromatographic Co-Elution with the Native Analyte Relative to Narlaprevir-d9

The chromatographic retention behavior of deuterated internal standards is influenced by the number and position of deuterium atoms. In reverse-phase LC, each deuterium contributes a small retention-time decrease due to the shorter C–D bond length and altered lipophilicity. Narlaprevir-d4, with four deuterium atoms (molecular weight 711.99 Da vs. 707.96 Da for the protium form), yields a mass shift of +4 Da that is readily resolved from the [M+H]⁺ isotope envelope of the native analyte while producing a retention-time shift typically <0.03 min under standard gradient conditions . In contrast, narlaprevir-d9, with nine deuterium atoms, generates a +9 Da shift that can produce retention-time differences exceeding 0.1 min, risking inadequate matrix-effect compensation and violating co-elution requirements specified in FDA and EMA bioanalytical method validation guidance . The intermediate +4 Da shift of narlaprevir-d4 thus uniquely balances mass resolution with chromatographic fidelity.

Stable isotope labeling LC-MS/MS method development Deuterium isotope effect

Narlaprevir Exhibits Superior Oral Bioavailability Compared with Boceprevir Across Preclinical Species, Supporting Its Selection as a Reference Standard for PK/PD Studies

The oral bioavailability of the parent compound determines the concentration range over which the deuterated internal standard must provide accurate quantification in pharmacokinetic studies. Narlaprevir demonstrates 46% oral bioavailability in rats (AUC = 6.5 μM·h at 10 mg/kg) and 46% in monkeys (AUC = 1.1 μM·h at 3 mg/kg), compared with boceprevir's 26% bioavailability in rats (AUC = 1.5 μM·h) and 4–11% in monkeys [1]. Narlaprevir achieves rat liver concentration (C8h) of 750 ng/g, indicating high target-tissue distribution . In dogs, narlaprevir bioavailability is 29% (AUC = 0.9 μM·h), comparable to boceprevir's 30% [1]. The generally higher and more consistent oral exposure of narlaprevir across species means the deuterated internal standard must cover a wider plasma concentration dynamic range, a requirement met by the validated LLOQ of 10.0 ng/mL and the high isotopic purity (>98%) of narlaprevir-d4 [2].

Oral bioavailability Preclinical pharmacokinetics HCV protease inhibitor ADME

Narlaprevir-d4 Offers Isotopic Purity Exceeding 98%, Minimizing Signal Cross-Contamination in Multiple Reaction Monitoring (MRM) Acquisition

The utility of a deuterated internal standard depends critically on isotopic purity: residual protium-containing molecules contribute to the analyte MRM channel, causing positive bias at low concentrations. Narlaprevir-d4 is specified with isotopic purity >98%, validated by isotopic ratio mass spectrometry . At this purity level, the protium-impurity contribution to the analyte channel is ≤2% of the internal standard concentration, translating to a bias of ≤0.20 ng/mL at the LLOQ (10.0 ng/mL) when the internal standard is used at typical concentrations (e.g., 100 ng/mL) [1]. Comparable deuterated internal standards for other HCV protease inhibitors, such as telaprevir-d4, are similarly specified; however, the combination of narlaprevir-d4's high isotopic purity with the parent drug's superior potency enables a lower absolute internal standard concentration, further suppressing impurity-driven bias relative to IS solutions requiring higher concentrations due to less potent parent analytes [2].

Isotopic purity MRM quantification LC-MS/MS internal standard quality

Narlaprevir-d4 Supports Validated Bioanalytical Methods with Established LLOQ of 10.0 ng/mL in Human Plasma, Exceeding Sensitivity Requirements for Clinical Trough-Level Quantification

In a validated LC-MS/MS method for narlaprevir quantification in human plasma, the lower limit of quantification (LLOQ) was established at 10.0 ng/mL, with interassay accuracy of 103.94% and interassay precision (coefficient of variation) of 7.51% at the LLOQ [1]. In clinical pharmacokinetic studies, narlaprevir trough concentrations (Ctrough) following 200 mg once-daily dosing with ritonavir boosting remain above 50 ng/mL, approximately 5-fold above the LLOQ, ensuring reliable quantification throughout the dosing interval [1]. For comparison, boceprevir clinical Ctrough values at 800 mg TID dosing are approximately 80 ng/mL, but published LC-MS/MS methods for boceprevir report LLOQ values of 20–50 ng/mL, leaving a narrower margin above the quantification limit [2]. The validated method's 10.0 ng/mL LLOQ, achieved using narlaprevir-d4 as the internal standard, thus provides a superior safety margin for trough-level quantification relative to boceprevir-based methods.

Bioanalytical method validation LLOQ Clinical pharmacokinetics

Recommended Procurement and Application Scenarios for Narlaprevir-d4 Based on Quantitative Differentiation Evidence


Clinical Pharmacokinetic Studies of Narlaprevir in Cirrhotic and Treatment-Naïve HCV Populations Requiring High-Sensitivity Plasma Quantification

Narlaprevir-d4 is the optimal SIL-IS for LC-MS/MS quantification of narlaprevir in plasma from clinical trials involving cirrhotic patients, where drug exposure can be elevated and variable. The validated method achieves an LLOQ of 10.0 ng/mL with >103% accuracy, and narlaprevir's superior potency (EC₉₀ = 40 nM) relative to boceprevir (EC₉₀ = 350 nM) ensures that the internal standard remains detectable across the full calibration range required for pharmacokinetic profiling [1][2].

Cross-Resistance and Resistance Surveillance Studies Profiling HCV NS3 Protease Mutants

In studies evaluating the impact of NS3 protease resistance mutations (V36M, T54A, R155K, A156S/T/V, V36M+R155K) on antiviral activity, narlaprevir-d4 provides a robust internal standard for quantifying narlaprevir in replicon and enzymatic assays. Narlaprevir retains greater activity against these mutants (8- to 130-fold EC₉₀ increases) compared with boceprevir and telaprevir, which lose measurable activity against double mutants [1]. The deuterated standard thus maintains quantification integrity across a wider range of mutant genotypes than alternative IS options.

Multi-Species Preclinical ADME Studies Leveraging Narlaprevir's Consistent Oral Bioavailability Profile

Narlaprevir-d4 is the IS of choice for pharmacokinetic studies spanning rat, dog, and monkey models, where narlaprevir demonstrates oral bioavailability of 29–46% across species, compared with boceprevir's lower and more variable 4–30% bioavailability [1][2]. The consistent exposure profile enables a single validated bioanalytical method to serve multi-species study designs, reducing method development and validation costs.

Bioanalytical Method Development and Validation Requiring Optimal Chromatographic Co-Elution

For laboratories developing de novo LC-MS/MS methods for narlaprevir quantification, narlaprevir-d4's +4 Da mass shift provides an optimal balance between mass-spectrometric resolution and chromatographic co-elution with the native analyte. The expected retention-time shift of <0.03 min ensures adequate matrix-effect compensation, whereas higher-deuteration analogs such as narlaprevir-d9 may exceed 0.1 min shift, risking regulatory non-compliance under FDA and EMA bioanalytical method validation guidelines [1].

Quote Request

Request a Quote for Narlaprevir-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.